molecular formula C11H19N B2651040 1-Ethylcyclooctyl cyanide CAS No. 65755-78-4

1-Ethylcyclooctyl cyanide

Cat. No. B2651040
CAS RN: 65755-78-4
M. Wt: 165.28
InChI Key: FDASUTVFGIKANJ-UHFFFAOYSA-N
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Patent
US04248859

Procedure details

Sodium (3.7 g, 0.16 mole) was added to liquid ammonia (300 ml.) at 35° C. A catalytic amount of ferric nitrate was then added. After the solution had become grey in colour, ethyl bromide (17.4 g, 0.16 mole) and cyclooctyl cyanide (20.0 g, 0.14 mole) were added very slowly. The liquid ammonia was then allowed to evaporate over a period of 20 hours. Benzene and then water were added to the residue. The benzene layer was dried (MgSO4) and distilled to give 1-ethylcyclooctyl cyanide, bp. 130°-132°/17 mm.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ferric nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17.4 g
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[CH2:2](Br)[CH3:3].[CH:5]1([C:13]#[N:14])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1>N>[CH2:2]([C:5]1([C:13]#[N:14])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)[CH3:3] |^1:0|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
[Na]
Name
Quantity
300 mL
Type
solvent
Smiles
N
Step Two
Name
ferric nitrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
17.4 g
Type
reactant
Smiles
C(C)Br
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
C1(CCCCCCC1)C#N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added very slowly
CUSTOM
Type
CUSTOM
Details
to evaporate over a period of 20 hours
Duration
20 h
ADDITION
Type
ADDITION
Details
Benzene and then water were added to the residue
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The benzene layer was dried (MgSO4)
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(CCCCCCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.